Arcyriarubin A

Content Navigation

- 1. General Information

- 2. Arcyriarubin A (CAS 119139-23-0): Procurement Baseline for Bisindolylmaleimide Precursors and Kinase Inhibition

- 3. The Practical Non-Interchangeability of Arcyriarubin A with Staurosporine and Arcyriaflavin A

- 4. Quantitative Evidence Guide: Differentiating Arcyriarubin A in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

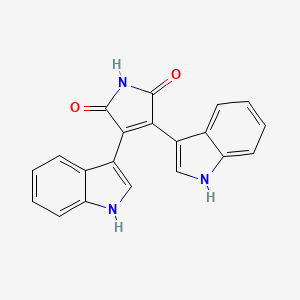

Arcyriarubin A, also widely known as Bisindolylmaleimide IV (BIM IV), is a naturally occurring uncyclized bisindolylmaleimide originally isolated from slime molds. In industrial and academic procurement, it is primarily sourced as a critical synthetic precursor for the indolocarbazole class of compounds and as a highly selective protein kinase C (PKC) inhibitor. Unlike fully cyclized indolocarbazoles, Arcyriarubin A features an open, flexible 3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione core. This structural flexibility provides a substantial ground-state dipole moment and distinct solvatochromic behavior, while its uncyclized nature allows it to serve as a late-stage intermediate for the generation of diverse indolocarbazole libraries via palladium-catalyzed oxidative coupling. In biological applications, it provides a critical selectivity window for PKC over protein kinase A (PKA), making it a preferred material choice for researchers requiring discriminative kinase profiling or targeted inhibition of human cytomegalovirus (HCMV) replication.

Generic substitution of Arcyriarubin A with the benchmark indolocarbazole staurosporine frequently compromises cell-based assay integrity; staurosporine's broad-spectrum, low-nanomolar inhibition across multiple kinase families obscures PKC-specific signaling pathways and induces generalized cytotoxicity. Conversely, substituting Arcyriarubin A with its cyclized analog, Arcyriaflavin A, severely restricts synthetic utility in medicinal chemistry workflows. The rigid, pre-cyclized core of Arcyriaflavin A prevents the late-stage functionalization and flexible derivatization that Arcyriarubin A affords prior to oxidative cyclization. Furthermore, the rigidification in Arcyriaflavin A fundamentally alters its photophysical properties, eliminating the solvatochromic sensitivity provided by the flexible bisindole architecture of Arcyriarubin A [1].

Kinase Selectivity Profile vs. Staurosporine

Arcyriarubin A (BIM IV) was structurally optimized to offer a more discriminative kinase inhibition profile than the non-selective benchmark staurosporine. While staurosporine inhibits PKC at 0.7 nM, it also strongly inhibits PKA at 7 nM, providing a narrow selectivity window that complicates cellular pathway analysis. In contrast, Arcyriarubin A inhibits PKC with an IC50 of 0.10 to 0.55 µM, but requires significantly higher concentrations (IC50 = 2.0 to 11.8 µM) to inhibit PKA. This provides a roughly 20- to 30-fold selectivity window for PKC over PKA, ensuring cleaner assay readouts without the confounding off-target effects of the parent indolocarbazole .

| Evidence Dimension | PKC vs PKA Selectivity Window |

| Target Compound Data | PKC IC50 = 0.10–0.55 µM; PKA IC50 = 2.0–11.8 µM |

| Comparator Or Baseline | Staurosporine (PKC IC50 = 0.7 nM; PKA IC50 = 7 nM) |

| Quantified Difference | ~20-30x selectivity for Arcyriarubin A vs ~10x for Staurosporine |

| Conditions | Cell-free kinase inhibition assays |

Procurement of Arcyriarubin A is essential for cell-based signaling assays where distinguishing PKC-mediated events from PKA-mediated events is critical.

Synthetic Precursor Efficiency for Indolocarbazole Library Generation

Arcyriarubin A serves as the direct uncyclized precursor for the synthesis of complex indolocarbazoles, including Arcyriaflavin A. When subjected to palladium-catalyzed oxidative cyclization (using 1 equivalent of Pd(OAc)2 in acetic acid at reflux for 18 hours), Arcyriarubin A cleanly converts to the rigidified Arcyriaflavin A core in 72% yield. Attempting to start library synthesis with pre-cyclized comparators like Arcyriaflavin A prevents the introduction of diverse functional groups at the indole positions, which become sterically or electronically hindered post-cyclization [1].

| Evidence Dimension | Late-stage functionalization and cyclization yield |

| Target Compound Data | 72% yield to Arcyriaflavin A via Pd(OAc)2 cyclization |

| Comparator Or Baseline | Arcyriaflavin A (Pre-cyclized, unamenable to core derivatization) |

| Quantified Difference | Arcyriarubin A permits pre-cyclization derivatization; Arcyriaflavin A does not. |

| Conditions | Palladium acetate (1 eq) in acetic acid, reflux, 18 h |

For medicinal chemistry procurement, sourcing the uncyclized Arcyriarubin A allows for the divergent synthesis of multiple indolocarbazole derivatives from a single advanced intermediate.

Antiviral Potency Against Human Cytomegalovirus (HCMV)

Beyond its role as a general kinase inhibitor, Arcyriarubin A exhibits highly potent and selective suppression of human cytomegalovirus (HCMV) replication. In cell culture models, Arcyriarubin A demonstrates an IC50 of 0.2 µM against HCMV. This specific antiviral efficacy is closely tied to its targeted kinase inhibition profile, distinguishing it from broader, more toxic generalized kinase inhibitors that induce significant host cell cytotoxicity before achieving meaningful viral suppression .

| Evidence Dimension | HCMV Replication Inhibition |

| Target Compound Data | IC50 = 0.2 µM |

| Comparator Or Baseline | Broad-spectrum kinase inhibitors (high cytotoxicity baseline) |

| Quantified Difference | Highly specific sub-micromolar viral suppression without generalized cytotoxicity |

| Conditions | HCMV replication in cell culture |

Provides a validated, potent reference standard for virology labs screening for novel HCMV replication inhibitors.

Photophysical Flexibility and Solvatochromic Behavior

The open bisindole architecture of Arcyriarubin A provides distinct photophysical properties compared to its cyclized counterpart, Arcyriaflavin A. Computational and experimental analyses reveal that Arcyriarubin A possesses a substantial ground-state dipole moment of approximately 6 Debye. Because the two indole moieties are not locked into a rigid planar configuration, Arcyriarubin A exhibits measurable solvatochromic behavior, acting more like a flexible conjugated aromatic system sensitive to solvent polarity, whereas rigid indolocarbazoles lack this degree of environmental responsiveness [1].

| Evidence Dimension | Ground-state dipole moment and solvatochromism |

| Target Compound Data | ~6 D dipole moment with solvatochromic sensitivity |

| Comparator Or Baseline | Arcyriaflavin A (Rigid, non-solvatochromic baseline) |

| Quantified Difference | Arcyriarubin A maintains structural flexibility allowing solvent-dependent emission shifts. |

| Conditions | UV-vis absorption and steady-state emission in varying solvents |

Makes Arcyriarubin A a superior choice for procurement when a solvatochromic probe or a flexible photophysical reference material is required.

Divergent Synthesis of Indolocarbazole Libraries

Arcyriarubin A is the ideal advanced intermediate for medicinal chemistry programs aiming to synthesize novel indolocarbazole analogs. Its uncyclized state allows for functionalization prior to palladium-catalyzed oxidative cyclization, enabling access to chemical space unavailable when starting from rigidified cores like Arcyriaflavin A [1].

Selective PKC Pathway Elucidation

Due to its 20- to 30-fold selectivity for PKC over PKA, Arcyriarubin A is procured as a critical pharmacological tool for cell-based assays where distinguishing between PKC and PKA signaling cascades is necessary, a task where non-selective agents like staurosporine fail .

HCMV Antiviral Screening Standard

With a confirmed IC50 of 0.2 µM against HCMV replication, Arcyriarubin A serves as a reliable positive control and benchmark compound in virology assays evaluating new small-molecule inhibitors of cytomegalovirus.

Photophysical and Solvatochromic Probing

The substantial ground-state dipole moment (~6 D) and flexible bisindole structure make Arcyriarubin A suitable for materials science and biophysical applications requiring a solvatochromic reporter, differentiating it from rigid, non-responsive indolocarbazoles [2].

References

- [1] Liu, Z., et al. (2009). Synthesis of Arcyriarubin A and Arcyriaflavin A via Cross-Coupling of Indolylboronic Acid with Dibromomaleimides. Synthetic Communications, 40(1), 1-8.

- [4] Schalk, M., et al. (2005). Unexpected Photophysical Properties of Symmetric Indolylmaleimide Derivatives. The Journal of Physical Chemistry A, 109(28), 6233-6242.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Updates on the surface antigens of basophils: CD16 on basophils of patients with respiratory or insect venom allergy and the rejection of CD203c and CD63 externalization decoupling by bisindolylmaleimides

Petr Heneberg, Kamila Riegerová, Adéla Říhová, Daniela Šimčíková, Petr KučeraPMID: 30288810 DOI: 10.1111/cea.13288

Abstract

CD16 was previously suggested to be a new marker of basophils that is subject to downregulation by FcεRI crosslinking. Certain compounds, including supraoptimal concentrations of the PKC inhibitors, bisindolylmaleimides, decouple the release of granules containing CD203c, CD63 and histamine, and may thus help to identify the mechanisms related to the CD16 externalization.We hypothesized that CD16 is differentially expressed on the surface of basophils in patients with birch pollen or insect venom allergy and is subject to a regulation in response to allergens. We also employed CD203c and CD63 externalization decoupling by bisindolylmaleimides.

We performed a basophil activation test coupled with CD16 and histamine detection using cells isolated from patients with allergy to birch pollen or insect venom and negative controls. We employed two PKC inhibitors, bisindolylmaleimide II and Ro 31-8220 at their supraoptimal concentrations and, after difficulties reproducing previously published data, we analyzed the fluorescence of these inhibitors alone. We identified the CD16 isoforms by sequencing nested RT-PCR amplicons from flow cytometry sorted basophils and by cleaving the CD16b GPI anchor using a phospholipase C.

We provide the first evidence that CD16a is expressed as a surface antigen on a small subpopulation of human basophils in patients with respiratory and insect venom allergy, and this antigen shows increased surface expression following allergen challenge or FcεRI crosslinking. We rejected the apparent decoupling of the surface expression of basophil activation markers following the administration of bisindolylmaleimides.

The inclusion of αCD16 in negative selection cocktails selects against a subset of basophils that are CD16

or CD16

. Using CD16

basophils and unstained leucocytes, we show that previous studies with supraoptimal concentrations of bisindolylmaleimides are likely flawed and are not associated with the differential expression of CD203c and CD63.

Ethanol Reversal of Oxycodone Tolerance in Dorsal Root Ganglia Neurons

Joanna C Jacob, Kensuke Sakakibara, Ryan A Mischel, Graeme Henderson, William L Dewey, Hamid I AkbaraliPMID: 29467238 DOI: 10.1124/mol.117.110775

Abstract

Oxycodone is a semisynthetic opioid compound that is widely prescribed, used, and abused today, and has a well-established role in shaping the current opioid epidemic. Previously, we have shown that tolerance develops to the antinociceptive and respiratory depressive effects of oxycodone in mice, and that a moderate dose of acute ethanol or a protein kinase C (PKC) inhibitor reversed that tolerance. To investigate further if tolerance was occurring through neuronal mechanisms, our aims for this study were to assess the effects of acute and prolonged oxycodone in isolated dorsal root ganglia (DRG) neurons and to determine if this tolerance was reversed by either ethanol or a PKC inhibitor. We found that an acute exposure to 3M oxycodone reduced neuronal excitability, as measured by increased threshold potentials and reduced action potential amplitude, without eliciting measurable changes in resting membrane potential. Exposure to 10

M oxycodone for 18-24 hours prevented oxycodone's effect on neuronal excitability, indicative of tolerance development. The development of opioid tolerance was mitigated in DRG neurons from

-arrestin 2 knockout mice. Oxycodone tolerance was reversed in isolated DRG neurons by the acute application of either ethanol (20 mM) or the PKC inhibitor, bisindolylmaleimide XI hydrochloride (Bis XI), when a challenge of 3

M oxycodone significantly reduced neuronal excitability following prolonged exposure. Through these studies, we concluded that oxycodone acutely reduced neuronal excitability, tolerance developed to this effect, and reversal of that tolerance occurred at the level of a single neuron, suggesting that reversal of oxycodone tolerance by either ethanol or Bis XI involves cellular mechanisms.

The differential roles of PEA15 phosphorylations in reactive astrogliosis and astroglial apoptosis following status epilepticus

Jin-Young Park, Tae-Cheon KangPMID: 29438777 DOI: 10.1016/j.neures.2018.02.003

Abstract

Up to this day, the roles of PEA15 expression and its phosphorylation in seizure-related events have not been still unclear. In the present study, we found that PEA15 was distinctly phosphorylated in reactive astrocytes and apoptotic astrocytes in the rat hippocampus following LiCl-pilocarpine-induced status epilepticus (SE, a prolonged seizure activity). PEA15-serine (S) 104 phosphorylation was up-regulated in reactive astrocytes following SE, although PEA15 expression and its S116 phosphorylation were unaltered. Bisindolylmaleimide (BIM), a protein kinase C (PKC) inhibitor, attenuated SE-induced reactive astrogliosis, but phorbol 12-myristate 13-acetate (PMA, a PKC activator) aggravated it. Unlike reactive astrocytes, PEA15-S116 phosphorylation was reduced in apoptotic astrocytes. However, PEA15 expression and its S104 phosphorylation were unchanged in apoptotic astrocyte. Neither BIM nor PMA affected SE-induced astroglial apoptosis. PEA15 expression and its phosphorylations were not relevant to SE-induced CA1 neuronal death. These findings indicate that PEA15-S104 and S116 phosphorylations may play a role in reactive astrogliosis and prevention of astroglial apoptosis, respectively. Therefore, we suggest that the selective manipulation of PEA15 phosphorylations may regulate apoptotic and/or proliferative signals in astrocytes.Novel synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth

Xia Li, Hongguang Ma, Lin Li, Yifan Chen, Xiao Sun, Zizheng Dong, Jing-Yuan Liu, Weiming Zhu, Jian-Ting ZhangPMID: 29456240 DOI: 10.1038/s41388-017-0076-0

Abstract

Signal transducer and activator of transcription 3 (STAT3) is constitutively activated in malignant tumors and plays important roles in multiple aspects of cancer aggressiveness. Thus, targeting STAT3 promises to be an attractive strategy for the treatment of advanced metastatic tumors. Bisindolylmaleimide alkaloid (BMA) has been shown to have anti-cancer activities and was thought to suppress tumor cell growth by inhibiting protein kinase C. In this study, we show that a newly synthesized BMA analog, BMA097, is effective in suppressing tumor cell and xenograft growth and in inducing spontaneous apoptosis. We also provide evidence that BMA097 binds directly to the SH2 domain of STAT3 and inhibits STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes. Structure activity relationship analysis revealed that the hydroxymethyl group in the 2,5-dihydropyrrole-2,5-dione prohibits STAT3 inhibitory activity of BMA analogs. Altogether, we conclude that the synthetic BMA analogs may be developed as anti-cancer drugs by targeting and binding to the SH2 domain of STAT3 and inhibiting the STAT3 signaling pathway.Quercetin relaxes guinea pig gallbladder strips

Loren Kline, Edward KarpinskiPMID: 27865351 DOI: 10.1016/j.nutres.2016.09.008

Abstract

Quercetin, a phytoestrogen and flavonoid, relaxes intestinal and vascular smooth muscle. The purpose of this study was to determine if quercetin had an effect on gallbladder smooth muscle. An in vitro technique was used to determine the effects of quercetin on gallbladder strips and which system(s) mediated the relaxation. Paired t tests were used; differences between means of P < .05 were considered significant. Adding quercetin before cholecystokinin or KCl produced a significant (P < .001) decrease in the amount of tension (0.80 ± 0.04 vs 0.48 ± 0.04 g cholecystokinin octapeptide and 0.8 ± 0.06 vs 0.54 ± 0.05 g KCl, respectively). When the protein kinase C (PKC) inhibitors bisindolymaleimide IV and chelerythrine Clwere simultaneously, a significant (P < .001) reduction in the quercetin-induced relaxation (45.7% ± 4.3% vs 27.6% ± 3.4%) was observed. To determine if protein kinase A (PKA) mediated the quercetin-induced relaxation, PKA inhibitor 14-22 amide myristolated was used. It significantly (P < .05) decreased the amount (40.4% ± 3.7% vs 34.5% ± 3.3%) of quercetin-induced relaxation. The use of 2-APB also significantly (P < .001) reduced the amount of quercetin-induced relaxation (51.2% ± 3.5% vs 14.8% ± 3.6%). l-N

-methyl-l-arginine acetate salt, a nitric oxide synthase inhibitor, significantly (P < 001) decreased the quercetin-induced relaxation (45.7% ± 4.2% vs 35.2% ± 3.6%). KT5823, a PKC inhibitor, had no effect on the quercetin-induced relaxation. Quercetin blocked extracellular Ca

entry which affected downstream events such as activation of PKC, PKA, intracellular Ca

release, and activation of nitric oxide synthase. Quercetin relaxed cholecystokinin octapeptide and KCl-induced tension in a concentration dependent manner. Thus quercetin-induced relaxation was mediated by multiple signaling pathways.

Modulation of late sodium current by Ca

Chen Fu, Jie Hao, Mengliu Zeng, Yejia Song, Wanzhen Jiang, Peihua Zhang, Antao Luo, Zhenzhen Cao, Luiz Belardinelli, Jihua MaPMID: 28436159 DOI: 10.1113/EP085990

Abstract

What is the central question of this study? Hypoxia-induced increase in late sodium current (I) is associated with conditions causing cellular Ca

overload and contributes to arrhythmogenesis in the ventricular myocardium. The I

is an important drug target. We investigated intracellular signal transduction pathways involved in modulation of I

during hypoxia. What is the main finding and its importance? Hypoxia caused increases in I

, reverse Na

-Ca

exchange current and diastolic [Ca

], which were attenuated by inhibitors of Ca

-calmodulin-dependent protein kinase II (CaMKII) and protein kinase C and by a Ca

chelator. The findings suggest that CaMKII, protein kinase C and Ca

all participate in mediation of the effect of hypoxia to increase I

. Hypoxia leads to augmentation of the late sodium current (I

) and cellular Na

loading, increased reverse Na

-Ca

exchange current (reverse I

) and intracellular Ca

loading in rabbit ventricular myocytes. The purpose of this study was to determine the intracellular signal transduction pathways involved in the modulation of I

during hypoxia in ventricular myocytes. Whole-cell and cell-attached patch-clamp techniques were used to record I

, and the whole-cell mode was also used to record reverse I

and to study intercellular signal transduction mechanisms that mediate the increased I

. Dual excitation fluorescence photomultiplier systems were used to record the calcium transient in ventricular myocytes. Hypoxia caused increases of I

and reverse I

. These increases were attenuated by KN-93 (an inhibitor of Ca

-calmodulin-dependent protein kinase II), bisindolylmaleimide VI (BIM; an inhibitor of protein kinase C) and BAPTA AM (a Ca

chelator). KN-93, BIM and BAPTA AM had no effect on I

in normoxia. In studies of KN-93, hypoxia alone increased the density of I

from -0.31 ± 0.02 to -0.66 ± 0.03 pA pF

(n = 6, P < 0.01 versus control) and the density of reverse I

from 1.02 ± 0.06 to 1.91 ± 0.20 pA pF

(n = 7, P < 0.01 versus control) in rabbit ventricular myocytes. In the presence of 1 μm KN-93, the densities of I

and reverse I

during hypoxia were significantly attenuated to -0.44 ± 0.03 (n = 6, P < 0.01 versus hypoxia) and 1.36 ± 0.15 pA pF

(n = 7, P < 0.01 versus hypoxia), respectively. In studies of BIM, hypoxia increased I

from -0.30 ± 0.03 to -0.60 ± 0.03 pA pF

(n = 6, P < 0.01 versus control) and reverse I

from 0.91 ± 0.10 to 1.71 ± 0.27 pA pF

(n = 6, P < 0.01 versus control). In the presence of 1 μm BIM, the densities of I

and reverse I

during hypoxia were significantly attenuated to -0.48 ± 0.02 (n = 6, P < 0.01 versus hypoxia) and 1.33 ± 0.21 pA pF

(n = 6, P < 0.01 versus hypoxia), respectively. In studies of BAPTA AM, hypoxia increased I

from -0.26 ± 0.04 to -0.63 ± 0.05 pA pF

(n = 6, P < 0.01 versus control) and reverse I

from 0.86 ± 0.09 to 1.68 ± 0.35 pA pF

(n = 6, P < 0.01 versus control). The effects of hypoxia on I

and reverse I

were significantly attenuated in the presence of 1 mm BAPTA AM to -0.39 ± 0.02 (n = 6, P < 0.01 versus hypoxia) and 1.12 ± 0.27 pA pF

(n = 6, P < 0.01 versus hypoxia), respectively. Results of single-channel studies showed that hypoxia apparently increased the mean open probability and mean open time of sodium channels. These effects were inhibited by either 1 μm KN-93 or 1 mm BAPTA AM. The suppressant effects of drug interventions were reversed upon washout. In addition, KN-93, BIM and BAPTA AM also reversed the hypoxia-enhanced diastolic Ca

concentration and the attenuated amplitude of the [Ca

]

transient, maximal velocities of Ca

increase and Ca

decay. In summary, the findings suggest that Ca

-calmodulin-dependent protein kinase II, protein kinase C and Ca

all participate in mediation of the effect of hypoxia to increase I

.

Impaired Trafficking of β1 Subunits Inhibits BK Channels in Cerebral Arteries of Hypertensive Rats

M Dennis Leo, Xue Zhai, Wen Yin, Jonathan H JaggarPMID: 30012867 DOI: 10.1161/HYPERTENSIONAHA.118.11147

Abstract

Hypertension is a risk factor for cerebrovascular diseases, including stroke and dementia. During hypertension, arteries become constricted and are less responsive to vasodilators, including nitric oxide (NO). The regulation of arterial contractility by smooth muscle cell (myocyte) large-conductance calcium (Ca)-activated potassium (BK) channels is altered during hypertension, although mechanisms involved are unclear. We tested the hypothesis that dysfunctional trafficking of pore-forming BK channel (BKα) and auxiliary β1 subunits contributes to changes in cerebral artery contractility of stroke-prone spontaneously hypertensive rats (SP-SHRs). Our data indicate that the amounts of total and surface BKα and β1 proteins are similar in unstimulated arteries of age-matched SP-SHRs and normotensive Wistar-Kyoto rats. In contrast, stimulated surface-trafficking of β1 subunits by NO or membrane depolarization is inhibited in SP-SHR myocytes. PKCα (protein kinase C α) and PKCβII total protein and activity were both higher in SP-SHR than in Wistar-Kyoto rat arteries. NO or depolarization robustly activated Rab11, a small trafficking GTPase, in Wistar-Kyoto rat arteries but weakly activated Rab11 in SP-SHRs. Bisindolylmaleimide, a PKC inhibitor, and overexpression of a PKC phosphorylation-deficient Rab11A mutant (Rab11A S177A) restored stimulated β1 subunit surface-trafficking in SP-SHR myocytes. BK channel activation by NO was inhibited in SP-SHR myocytes and restored by Rab11A S177A expression. Vasodilation to NO and lithocholate, a BKα/β1 channel activator, was inhibited in pressurized SP-SHR arteries and reestablished by bisindolylmaleimide. In summary, data indicate that spontaneously active PKC inhibits Rab11A-mediated β1 subunit trafficking in arterial myocytes of SP-SHRs, leading to dysfunctional NO-induced BK channel activation and vasodilation.

Functional expression and pharmaceutical efficacy of cardiac-specific ion channels in human embryonic stem cell-derived cardiomyocytes

Han Sol Kim, Jung Won Yoon, Hongliang Li, Geun Ok Jeong, Jin Ju Park, Sung Eun Shin, Il Ho Jang, Jae Ho Kim, Won Sun ParkPMID: 29062050 DOI: 10.1038/s41598-017-14198-y

Abstract

Cardiomyocytes differentiated from human pluripotent stem cells provide promising tools for screening of cardiotoxic drugs. For evaluation of human pluripotent stem cell-derived cardiomyocytes for cardiotoxicity test, in the present study, human embryonic stem cells (hESCs) were differentiated to cardiomyocytes, followed by metabolic selection to enrich the differentiated cardiomyocytes. The highly purified hESC-derived cardiomyocytes (hESC-CMs) expressed several cardiomyocyte-specific markers including cTnT, MLC2a, and α-SA, but not pluripotency markers, such as OCT4 and NANOG. Patch clamp technique and RT-PCR revealed the expression of cardiomyocyte-specific Na, Ca

, and K

channels and cardiac action potential in hESC-CMs. To explore the potential use of hESC-CMs as functional cardiomyocytes for drug discovery and cardiotoxicity screening, we examined the effects of bisindolylmaleimide (BIM) (I), which inhibits native cardiac Ca

channels, on the Ca

channel activity of hESC-CMs. We observed a similar response for the BIM (I)-induced modulation of Ca

channels between hESC-CMs and native cardiomyocytes through L-type Ca

channel current. These results suggest that hESC-CMs can be useful for evaluation of pharmaceutical efficacy and safety of novel drug candidate in cardiac research.

Explore Compound Types